molecular formula C19H24N2O2 B253669 4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

Cat. No. B253669
M. Wt: 312.4 g/mol
InChI Key: WSKIRHNNIJZIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide, also known as TBN-0, is a potent and selective inhibitor of the protein kinase CK1ε. CK1ε is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including circadian rhythms, cell division, and DNA damage response. TBN-0 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and sleep disorders.

Mechanism of Action

4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide works by selectively inhibiting the activity of CK1ε. CK1ε is a critical regulator of many cellular processes, including the circadian clock, cell division, and DNA damage response. By inhibiting CK1ε, this compound disrupts these processes and induces cell death in cancer cells. This compound also regulates the circadian rhythms of the brain, which has potential therapeutic applications in the treatment of Alzheimer's disease and sleep disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. As a potent inhibitor of CK1ε, this compound disrupts the circadian clock, which regulates many physiological processes, including sleep, metabolism, and hormone secretion. This compound has also been shown to induce cell death in cancer cells by inhibiting CK1ε, making it a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potency and selectivity for CK1ε, making it an ideal tool for studying the role of CK1ε in various cellular processes. However, the complex synthesis of this compound can make it challenging to obtain in large quantities, limiting its use in some experiments. Additionally, the high cost of this compound can be a limiting factor for some labs.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, further research is needed to fully understand the role of CK1ε in regulating circadian rhythms and its potential therapeutic applications in the treatment of Alzheimer's disease and sleep disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound could expand its use in various scientific research applications.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves several steps, starting with the reaction of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole with tert-butyl chloroformate to form the corresponding tert-butyl carbamate. This intermediate is then reacted with 4-aminobenzamide in the presence of a coupling reagent to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been extensively studied in various scientific research applications. One of the most promising applications of this compound is in the treatment of cancer. CK1ε has been shown to be overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell death in cancer cells. This compound has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease by regulating the circadian rhythms of the brain. Additionally, this compound has been shown to improve sleep quality and duration in animal models, making it a potential treatment for sleep disorders.

properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C19H24N2O2/c1-12-5-10-16-15(11-12)18(23-21-16)20-17(22)13-6-8-14(9-7-13)19(2,3)4/h6-9,12H,5,10-11H2,1-4H3,(H,20,22)

InChI Key

WSKIRHNNIJZIJT-UHFFFAOYSA-N

SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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